molecular formula C7H9NO4 B1391163 5-Ethyl-4-(hydroxymethyl)isoxazole-3-carboxylic acid CAS No. 1134334-00-1

5-Ethyl-4-(hydroxymethyl)isoxazole-3-carboxylic acid

Cat. No.: B1391163
CAS No.: 1134334-00-1
M. Wt: 171.15 g/mol
InChI Key: XNPFVSMOZDWJLV-UHFFFAOYSA-N
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Description

5-Ethyl-4-(hydroxymethyl)isoxazole-3-carboxylic acid is a compound that has gained attention in the field of research due to its unique properties and potential applications. It is a useful intermediate in the preparation of cyclotetra-methyleneisoxazole .


Synthesis Analysis

The synthesis of this compound involves several steps. For instance, 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid was successfully coupled to a resin-bound peptide using different reaction conditions . Another method involves the use of NaOH-catalyzed cycloaddition-condensation of ethyl nitroacetate and propargyl benzoate in water .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a double C=N bond, which constitutes 34.19% of the total resonance structure . Additionally, a strong intramolecular hydrogen bond between one of the hydrogens of the amino group and oxygen from the carbonyl group was observed, which stabilizes the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex. For example, under certain conditions, a domino process occurs, consisting of deoxygenation to the 5-methylisoxazole derivative followed by reductive opening of the isoxazole ring .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 143.10 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound also has a rotatable bond count of 2 .

Scientific Research Applications

Synthesis of Isoxazole-4-carboxylic Esters

An efficient high-yielding synthesis methodology was developed for ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, which is a crucial precursor for the biomimetic synthesis of α-cyclopiazonic acid. This process was noted for its suitability for large-scale use and compatibility with chiral sulfides (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).

Catalyzed Synthesis of Isoxazole-5(4H)-ones

The synthesis of 4-arylidene-3-substituted isoxazole-5(4H)-ones was catalyzed by sulfanilic acid in a one-pot, three-component reaction, showcasing an eco-friendly and efficient synthesis method. This synthesis is significant due to the biological properties of isoxazol-5(4H)-ones, including antibacterial and anti-inflammatory activities (Kiyani & Mosallanezhad, 2018).

Catalytic Activity of Salicylic Acid in Synthesis

Salicylic acid demonstrated catalytic activity in synthesizing derivatives of isoxazole-5(4H)-ones, indicating an efficient and environmentally friendly approach for synthesizing these compounds, which have applications in agriculture, photonic devices, and the pharmaceutical industry (Mosallanezhad & Kiyani, 2019).

Synthesis and Reactivity of 3-Arylisoxazoles

A methodology was developed for the synthesis of pharmacologically active isoxazoles, which are crucial intermediates or precursors for various chemicals and bio-pharmacological compounds. This process, involving the reaction of aryl nitrile oxides with enolates of carbonyl compounds, was found to be selective and versatile (Vitale & Scilimati, 2013).

Domino Isoxazole-Azirine-Isoxazole/Oxazole Isomerization

The first synthesis of isoxazole-4-carboxylic acid derivatives through domino isoxazole-isoxazole isomerization was reported. This process, catalyzed by Fe(II), allows the preparation of transient 2-acyl-2-(methoxycarbonyl)-2H-azirines, which can then isomerize into isoxazoles or oxazoles. The isomerization route can be influenced by substituents at the starting isoxazole core and reaction conditions (Serebryannikova, Galenko, Novikov, & Khlebnikov, 2019).

Mechanism of Action

Target of Action

5-Ethyl-4-(hydroxymethyl)isoxazole-3-carboxylic acid (EMCA) is a derivative of isoxazole.

Biochemical Pathways

Isoxazole derivatives are synthesized through various biochemical pathways. One such method involves the use of Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . .

Action Environment

The action, efficacy, and stability of EMCA can be influenced by various environmental factors. For instance, the application of microwave irradiation can reduce the reaction time to synthesize isoxazole-linked glycol-conjugates . .

Biochemical Analysis

Biochemical Properties

5-Ethyl-4-(hydroxymethyl)isoxazole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as oxidoreductases and transferases. These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that promote cell proliferation and differentiation . Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition. For instance, it has been reported to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . This inhibition can result in downstream effects on cellular signaling and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it may undergo degradation, leading to a gradual decrease in its efficacy . Long-term studies have also indicated that prolonged exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic adaptation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects, such as enhancing cognitive function and reducing inflammation . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in its biotransformation . This interaction can lead to the formation of various metabolites, some of which may retain biological activity . Additionally, the compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it has been shown to interact with organic anion transporters, which facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions are crucial for its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. It has been observed to localize primarily in the cytoplasm, where it can interact with various cytoplasmic enzymes and signaling molecules . Additionally, it may undergo post-translational modifications, such as phosphorylation, which can influence its targeting to specific subcellular compartments . These modifications are essential for its precise regulation and function within the cell .

Properties

IUPAC Name

5-ethyl-4-(hydroxymethyl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4/c1-2-5-4(3-9)6(7(10)11)8-12-5/h9H,2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPFVSMOZDWJLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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